molecular formula C14H14O6 B12570055 2H-1-Benzopyran-2,3-dicarboxylic acid, 6-methoxy-, dimethyl ester CAS No. 597554-99-9

2H-1-Benzopyran-2,3-dicarboxylic acid, 6-methoxy-, dimethyl ester

Katalognummer: B12570055
CAS-Nummer: 597554-99-9
Molekulargewicht: 278.26 g/mol
InChI-Schlüssel: AUJORKYGVRIBFY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2H-1-Benzopyran-2,3-dicarboxylic acid, 6-methoxy-, dimethyl ester is a chemical compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound is characterized by the presence of a methoxy group at the 6th position and dimethyl ester groups at the 2nd and 3rd positions of the benzopyran ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-2,3-dicarboxylic acid, 6-methoxy-, dimethyl ester can be achieved through various synthetic routes. One common method involves the reaction of 6-methoxy-2H-1-benzopyran-2,3-dicarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of microwave irradiation has also been explored to enhance reaction rates and reduce reaction times.

Analyse Chemischer Reaktionen

Types of Reactions

2H-1-Benzopyran-2,3-dicarboxylic acid, 6-methoxy-, dimethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Various substituted benzopyran derivatives.

Wissenschaftliche Forschungsanwendungen

2H-1-Benzopyran-2,3-dicarboxylic acid, 6-methoxy-, dimethyl ester has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2H-1-Benzopyran-2,3-dicarboxylic acid, 6-methoxy-, dimethyl ester involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific biological context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2H-1-Benzopyran-2-one: Known for its anticoagulant properties.

    6-Methoxy-2H-1-benzopyran-2-one: Exhibits antioxidant activity.

    2H-1-Benzopyran-3-carboxylic acid: Studied for its anti-inflammatory effects.

Uniqueness

2H-1-Benzopyran-2,3-dicarboxylic acid, 6-methoxy-, dimethyl ester is unique due to the presence of both methoxy and dimethyl ester groups, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

597554-99-9

Molekularformel

C14H14O6

Molekulargewicht

278.26 g/mol

IUPAC-Name

dimethyl 6-methoxy-2H-chromene-2,3-dicarboxylate

InChI

InChI=1S/C14H14O6/c1-17-9-4-5-11-8(6-9)7-10(13(15)18-2)12(20-11)14(16)19-3/h4-7,12H,1-3H3

InChI-Schlüssel

AUJORKYGVRIBFY-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC2=C(C=C1)OC(C(=C2)C(=O)OC)C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.